(5-Fluoro-6-methylpyridin-2-yl)methanol
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Overview
Description
(5-Fluoro-6-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both fluorine and methyl groups on the pyridine ring, along with a hydroxymethyl group, makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-6-methylpyridin-2-yl)methanol typically involves the fluorination of 2-amino-6-methylpyridine followed by reduction. One common method includes the diazotization of 2-amino-6-methylpyridine in the presence of hydrogen fluoride, leading to the formation of 2-fluoro-6-methylpyridine . This intermediate can then be reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-6-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming 5-fluoro-6-methylpyridine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 5-Fluoro-6-methylpyridine-2-carboxylic acid.
Reduction: 5-Fluoro-6-methylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-6-methylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylpyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
6-Methyl-2-pyridinemethanol: Lacks the fluorine atom, which can affect its chemical properties and biological activity.
5-Fluoro-2-pyridinemethanol: Similar structure but with different substitution patterns, leading to different reactivity and applications
Uniqueness
(5-Fluoro-6-methylpyridin-2-yl)methanol is unique due to the combination of fluorine, methyl, and hydroxymethyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRQNSELBRUBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741829 |
Source
|
Record name | (5-Fluoro-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283717-69-0 |
Source
|
Record name | (5-Fluoro-6-methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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